N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide
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Overview
Description
“N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide” is a compound that contains a pyrrole ring, a common structure in many biologically active molecules . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, but it has one fewer hydrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be influenced by the presence of the pyrrole ring. For example, 3-(1H-Pyrrol-1-yl)propanenitrile, a similar compound, has a molecular weight of 120.16 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. For example, pinacol boronic esters, which are similar to this compound, have been used in catalytic protodeboronation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be influenced by its molecular structure. For example, 3-(1H-Pyrrol-1-yl)propanenitrile, a similar compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Mechanism of Action
The mechanism of action would depend on the specific biological target of “N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide”. Imidazole derivatives, which are structurally similar, have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards associated with “N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide” would depend on its specific physical and chemical properties. For example, 3-(1H-Pyrrol-1-yl)propanenitrile, a similar compound, is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
The future directions for research on “N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide” would likely depend on its biological activity. For example, new 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides have been synthesized and evaluated for their antibacterial and antitubercular properties .
Properties
IUPAC Name |
4-acetamido-N-(3-pyrrol-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13(20)18-15-7-5-14(6-8-15)16(21)17-9-4-12-19-10-2-3-11-19/h2-3,5-8,10-11H,4,9,12H2,1H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWYAZZIGZPDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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